molecular formula C18H21ClN2 B2662162 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine CAS No. 115661-40-0

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine

Cat. No. B2662162
M. Wt: 300.83
InChI Key: PBIFXKDAVNPOMV-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine, also known as 4-BCP, is a psychoactive substance that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain, leading to an increase in its concentration and ultimately resulting in a euphoric effect. This compound has gained significant attention in the scientific community due to its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, pleasure, and motivation. By preventing the reuptake of dopamine, 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine increases its concentration in the brain, leading to a euphoric effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine are primarily related to its ability to increase dopamine levels in the brain. Dopamine is involved in various physiological processes such as movement, motivation, and reward. Therefore, the increased dopamine levels caused by 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine can lead to increased motivation, pleasure, and euphoria.

Advantages And Limitations For Lab Experiments

The advantages of using 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine in lab experiments include its high potency and selectivity for dopamine reuptake inhibition, making it a useful tool for investigating the role of dopamine in various physiological processes. However, one limitation of using 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine in lab experiments is its potential for abuse and addiction, which can make it difficult to control and regulate its use.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine. One area of interest is the potential use of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine in the treatment of addiction and substance abuse disorders. Another area of research is the development of more selective dopamine reuptake inhibitors that can target specific dopamine transporter subtypes. Additionally, further studies are needed to investigate the long-term effects of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine on the brain and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine involves the reaction of 4-chlorobenzyl cyanide with piperidine in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through various techniques such as recrystallization or column chromatography to obtain pure 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine.

Scientific Research Applications

Several scientific studies have investigated the potential use of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine in the treatment of neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. One study found that 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine was effective in improving attention and reducing hyperactivity in animal models of ADHD. Another study reported that 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine had antidepressant-like effects in animal models of depression. Additionally, 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine has been shown to reduce cocaine self-administration in animal models of addiction.

properties

IUPAC Name

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIFXKDAVNPOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine

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